molecular formula C10H13NOS B8288442 3-[2-(3-Hydroxy-propyl)-thiophen-3-yl]-propionitrile

3-[2-(3-Hydroxy-propyl)-thiophen-3-yl]-propionitrile

Cat. No. B8288442
M. Wt: 195.28 g/mol
InChI Key: MBGQWEVZKFBQPI-UHFFFAOYSA-N
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Patent
US07199119B2

Procedure details

To a stirred solution of 3-[2-(3-hydroxy-prop-1-ynyl)-thiophen-3-yl]-propionitrile 82 (0.27 g, 1.39 mmol) was dissolved in MeOH (5 mL). To this solution was added Pd/C [10% w/w] (0.15 g, 0.14 mmol). The mixture was then stirred under an atmosphere of hydrogen at room temperature for 4 h then filtered through a Celite pad and concentrated in vacuo. Purification by silica gel column chromatography (eluent: 50% EtOAc in hexane) afforded 83 (0.18 g) as a colorless syrup. 1H NMR (400 MHz, d6-DMSO) δ: 7.27 (d, J=5.0 Hz, 1H), 6.94 (d, J=5.0 Hz, 1H), 4.51 (t, J=5.0 Hz 1H), 3.42 (dd, J=6.0 Hz and 11.5 Hz, 2H), 2.82–2.71 (m, 6H), 1.70 (m, 2H). MS (EI) m/z (M+H+) 196, (M−OH+) 178.
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]#[C:4][C:5]1[S:6][CH:7]=[CH:8][C:9]=1[CH2:10][CH2:11][C:12]#[N:13]>CO.[Pd]>[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[S:6][CH:7]=[CH:8][C:9]=1[CH2:10][CH2:11][C:12]#[N:13]

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
OCC#CC=1SC=CC1CCC#N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred under an atmosphere of hydrogen at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography (eluent: 50% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCCCC=1SC=CC1CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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